molecular formula C15H16N2O3 B7501586 N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide

Cat. No. B7501586
M. Wt: 272.30 g/mol
InChI Key: KUSUGMQIICKENE-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide, commonly known as BRL-15572, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BRL-15572 belongs to the class of pyrrole carboxamide derivatives and has been extensively studied for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of BRL-15572 is not fully understood. However, it is believed to act on the cannabinoid receptor type 2 (CB2 receptor) and the transient receptor potential vanilloid type 1 (TRPV1) receptor. BRL-15572 has been shown to selectively activate CB2 receptors and inhibit TRPV1 receptors. The activation of CB2 receptors has been shown to reduce inflammation and pain, while the inhibition of TRPV1 receptors has been shown to reduce pain and nociception.
Biochemical and Physiological Effects:
BRL-15572 has been shown to possess significant anti-inflammatory, analgesic, and anti-nociceptive properties. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, BRL-15572 has been shown to reduce the activity of nociceptive neurons, which are involved in the transmission of pain signals.

Advantages and Limitations for Lab Experiments

One of the major advantages of using BRL-15572 in lab experiments is its selective activation of CB2 receptors and inhibition of TRPV1 receptors. This allows for the study of specific pathways involved in pain and inflammation. Additionally, BRL-15572 has been shown to possess minimal toxicity and side effects, making it a safe compound for use in lab experiments. However, one of the limitations of using BRL-15572 is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of BRL-15572. One potential direction is the study of its potential therapeutic applications in various disease conditions, such as chronic pain, inflammation, and depression. Additionally, the development of more potent and selective derivatives of BRL-15572 could lead to the development of novel therapeutics for the treatment of various disease conditions. Furthermore, the study of the exact mechanism of action of BRL-15572 could lead to a better understanding of the pathways involved in pain and inflammation.

Synthesis Methods

The synthesis of BRL-15572 involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to yield the corresponding acid chloride. The acid chloride is then reacted with N-methyl-1H-pyrrole-2-carboxamide in the presence of a base to afford the final product. The synthesis of BRL-15572 is a multi-step process and requires careful optimization of reaction conditions to obtain high yields and purity.

Scientific Research Applications

BRL-15572 has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to possess significant anti-inflammatory, analgesic, and anti-nociceptive properties. BRL-15572 has been studied in animal models of inflammatory pain and has been shown to reduce pain and inflammation. Additionally, BRL-15572 has been shown to possess anti-depressant properties and has been studied in animal models of depression.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-17(15(18)12-3-2-6-16-12)10-11-4-5-13-14(9-11)20-8-7-19-13/h2-6,9,16H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSUGMQIICKENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=C(C=C1)OCCO2)C(=O)C3=CC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide

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